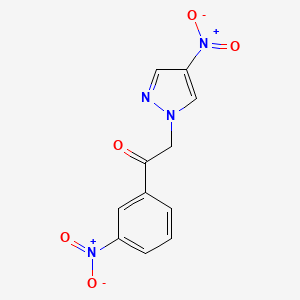

![molecular formula C12H8N4O3 B6320439 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240577-47-2](/img/structure/B6320439.png)

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

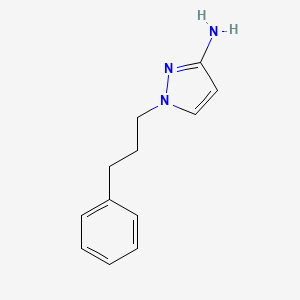

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, also known as 4-NPA, is a synthetic compound that has been used in scientific research for its potential applications in a variety of different fields. It is a nitro-pyrazole derivative, which is a type of organic compound that is composed of nitrogen, carbon, and hydrogen atoms. 4-NPA is a colorless crystalline solid with a melting point of 105°C and a molecular weight of 207.2 g/mol. It is soluble in water and ethanol, making it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

Nitrile Compounds and Enzymatic Hydrolysis

Nitrile compounds, characterized by their CN group, are known for their toxicity and environmental persistence. However, the discovery of nitrile-hydrolysing enzymes from bacteria, such as those isolated from Gandang Dewata Mountain, demonstrates a significant application in bioremediation. These enzymes, including nitrilase, nitrile hydratase, and amidase, offer a biocatalytic approach to detoxify nitrile pollutants, converting them into less harmful substances like amides and acids. This enzymatic hydrolysis not only mitigates environmental hazards but also provides a sustainable method for synthesizing valuable pharmaceuticals and chemicals (Sulistinah & Riffiani, 2018).

Degradation and Stability Studies

Research into the degradation processes of compounds with nitrile functionalities, such as nitisinone, sheds light on their chemical stability and the formation of degradation products under various conditions. Such studies are crucial for understanding the environmental fate of these compounds and assessing potential risks associated with their use. LC-MS/MS studies, for instance, provide detailed insights into how nitrile-containing compounds degrade, identifying stable degradation products that could have implications for both environmental impact and therapeutic applications (Barchańska et al., 2019).

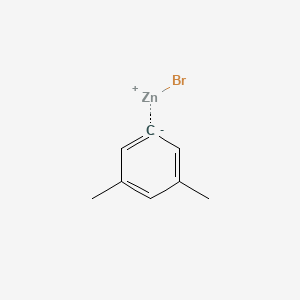

Cycloaddition Reactions and Synthetic Applications

The chemistry of nitrile oxides, closely related to the functional groups in the compound of interest, highlights the utility of these entities in cycloaddition reactions with alkenes. These reactions form the basis for synthesizing various heterocyclic compounds, demonstrating the role of nitrile and nitro groups in creating complex molecular architectures. Such synthetic strategies are foundational in developing pharmaceuticals, agrochemicals, and materials science (Easton et al., 1994).

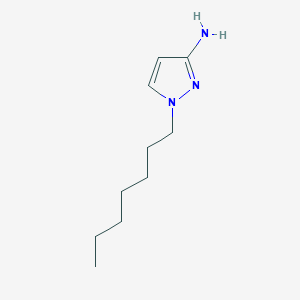

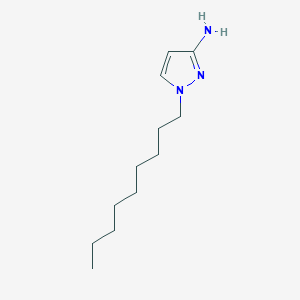

Pyrazoline Derivatives in Therapeutics

The synthesis and application of pyrazoline derivatives, which share the pyrazole core with 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, underscore the therapeutic potential of these compounds. Pyrazolines exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This versatility is attributed to the electron-rich nature of the nitrogen atoms in the pyrazole ring, making it a pharmacophore of high interest in medicinal chemistry. Research in this area continues to expand, exploring new derivatives for enhanced biological activity and therapeutic applications (Ray et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the compound may target specific enzymes or proteins in these organisms.

Mode of Action

It’s possible that the compound interacts with its targets through intermolecular n-h···n interactions , which could disrupt normal cellular processes in the target organisms.

Biochemical Pathways

Similar compounds have been found to affect the cholinergic synapsis in vertebrates , which could potentially be a pathway affected by this compound.

Pharmacokinetics

The presence of a methyl protons of acetyl group attached to nitrogen of the pyrazole ring could potentially influence its pharmacokinetic properties.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile. For instance, similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Biochemical Analysis

Biochemical Properties

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has been found to interact with various enzymes and proteins

Cellular Effects

This compound has been associated with changes in cellular components due to oxidative stress . It has been observed to influence lipid peroxides, leading to the formation of unstable molecules that degrade rapidly, forming a secondary product termed malondialdehyde (MDA) .

Molecular Mechanism

At the molecular level, this compound has been suggested to have a selective inhibition potential, indicating that it might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

properties

IUPAC Name |

4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBMPOIRBGXNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.